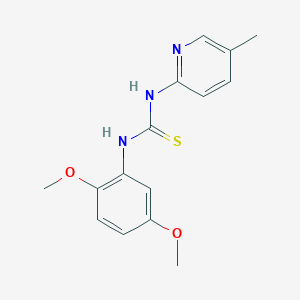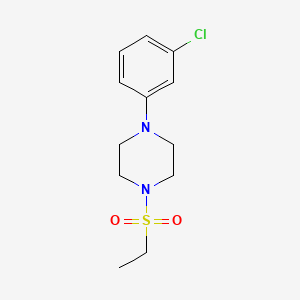
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, also known as DCBQ or Emodin Quinoxaline (EQ), is a synthetic compound that has been widely used in scientific research. DCBQ is a quinoxaline derivative that has been synthesized by several methods. It has been found to have potential applications in the fields of pharmacology and biochemistry due to its mechanism of action and physiological effects.
作用機序
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects through the inhibition of protein kinase activity. It has been found to inhibit the activity of several protein kinases, including protein kinase C, protein kinase A, and mitogen-activated protein kinase. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the expression of several genes involved in inflammation and cancer.
実験室実験の利点と制限
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models. However, 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has some limitations for use in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of research could focus on the development of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone analogs with improved potency and selectivity. Another area of research could focus on the use of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone and to determine its potential applications in the treatment of other diseases.
合成法
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized by several methods, including the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacrylic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacryloyl chloride, followed by cyclization with hydrazine hydrate. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can also be synthesized through the reaction of 3,4-dichlorobenzaldehyde with 3,3-dimethyl-1,2-diaminopropane, followed by cyclization with acetic anhydride.
科学的研究の応用
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been used in scientific research due to its potential applications in the fields of pharmacology and biochemistry. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-17(2)16(22)21(15-6-4-3-5-14(15)20-17)10-11-7-8-12(18)13(19)9-11/h3-9,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCNPRHNHLGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)
![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)



![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)



